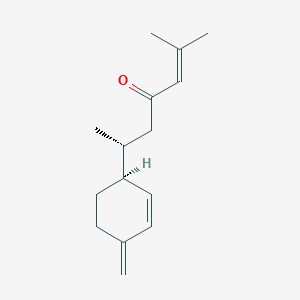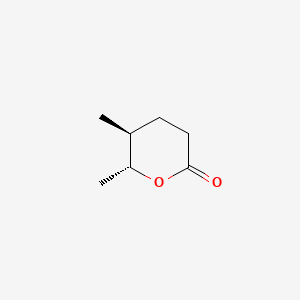
Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with methoxyphenyl groups and an ester functional group, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate, 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to introduce the triazine ring and ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while nucleophilic substitution can produce amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester involves its interaction with molecular targets through its functional groups. The triazine ring and ester groups can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and have been studied for their antioxidant and antimicrobial properties.
5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: This compound is used as a herbicide and has a similar substitution pattern on the aromatic rings.
Uniqueness
Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester is unique due to its combination of a triazine ring with ester functional groups, which imparts distinct chemical and biological properties
Eigenschaften
| 84423-93-8 | |
Molekularformel |
C24H25N3O7 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
diethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanedioate |
InChI |
InChI=1S/C24H25N3O7/c1-5-33-22(28)21(23(29)34-6-2)27-24(30)25-19(15-7-11-17(31-3)12-8-15)20(26-27)16-9-13-18(32-4)14-10-16/h7-14,21H,5-6H2,1-4H3 |
InChI-Schlüssel |
TXDRSZMXAGPBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






